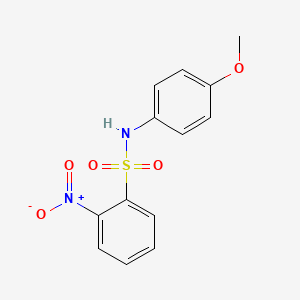












|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.C(N(CC)CC)C.[N+:17]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[S:26](Cl)(=[O:28])=[O:27])([O-:19])=[O:18].S(Cl)(Cl)(=O)=O>ClCCl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:26]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[N+:17]([O-:19])=[O:18])(=[O:27])=[O:28])=[CH:5][CH:4]=1
|


|
Name
|
|
|
Quantity
|
13 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
32.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
dichloromethane silica
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 250 mL round bottom flask was equipped with a magnetic stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was then placed in an ice bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
to chill the contents
|
|
Type
|
CUSTOM
|
|
Details
|
an addition funnel was installed
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction solvent was removed at 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
immediately loaded onto a 600 mL sintered glass funnel
|
|
Type
|
ADDITION
|
|
Details
|
charged with silica gel (400 g)
|
|
Type
|
WASH
|
|
Details
|
eluted with dichloromethane collecting 100 mL fractions
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the desired product
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under diminished pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |